alpha-Furil dioxime (beta- u- gamma form free); 97%
Overview
Description
Mechanism of Action
Alpha-Furil Dioxime, also known as Di-2-furylglyoxime or alpha-Furil dioxime (beta- u- gamma form free), is a compound with a molecular formula of C10H8N2O4 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.
Target of Action
Alpha-Furil Dioxime primarily targets transition metal ions, particularly nickel, copper, and iron . These metal ions play crucial roles in various biological processes, including respiration, biosynthesis, and metabolism .
Mode of Action
Alpha-Furil Dioxime interacts with its targets through chelate bonding. The compound has a pair of nitrogen atoms with lone pairs that can form a chelate bond with nickel . This interaction results in changes in the color of the sensor, which can be used for the detection of nickel .
Biochemical Pathways
For instance, nickel is involved in various biological processes, and any changes in its levels can have downstream effects .
Pharmacokinetics
Its molecular weight of 22018 and its structure may influence its bioavailability.
Result of Action
The molecular and cellular effects of Alpha-Furil Dioxime’s action primarily involve the detection of nickel. The compound’s interaction with nickel results in a color change, which can be used for the colorimetric determination of nickel .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Alpha-Furil Dioxime. For instance, the pH, ligand concentration, accumulation potential, accumulation time, scan rate, pulse height, and square wave frequency can affect the compound’s ability to detect nickel .
Biochemical Analysis
Biochemical Properties
Alpha-Furil Dioxime has been shown to interact with certain metal ions, such as nickel(II) ions . The compound forms a chelate bond with nickel due to the presence of a pair of nitrogen atoms with lone pairs . This interaction is crucial in the colorimetric detection of nickel ions .
Cellular Effects
Excessive amounts of nickel can lead to adverse effects such as asthma, dermatitis, pneumonia, and cancer .
Molecular Mechanism
The molecular mechanism of Alpha-Furil Dioxime primarily involves its interaction with metal ions. The compound has a pair of nitrogen atoms with lone pairs that can form a chelate bond with nickel . This interaction is key to its role in the colorimetric detection of nickel ions .
Temporal Effects in Laboratory Settings
Alpha-Furil Dioxime has been used in the development of a colorimetric sensor for nickel(II) ions . The sensor was developed using a sol-gel matrix with a solid supporting filter paper medium, with Alpha-Furil Dioxime as the reagent . The sensor showed a linear range of 0.10 to 2.8 ppm with an R2 of 0.9964 .
Preparation Methods
Alpha-Furil dioxime is typically synthesized through the reaction of furfural hydrazone with a dicarboxylic anhydride in an appropriate solvent . The reaction conditions can be optimized based on specific literature references. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Alpha-Furil dioxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include organic solvents like acetone, DMSO, and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alpha-Furil dioxime has several scientific research applications, including:
Biology: The compound is used in various biochemical assays and studies due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in analytical chemistry as a reagent for detecting and quantifying metal ions.
Comparison with Similar Compounds
Alpha-Furil dioxime can be compared with other similar compounds such as:
- Bis(2-furyl)glyoxime
- 2,2’-Furil dioxime
- Gamma-Furil dioxime
These compounds share similar structures and properties but may differ in their specific applications and reactivity . Alpha-Furil dioxime is unique due to its high purity and specific form (beta- u- gamma form free), which enhances its effectiveness in various applications .
Properties
IUPAC Name |
(NZ)-N-[(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H/b11-9+,12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOZTFPIXJBLPK-WGDLNXRISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C(=N\O)/C(=N/O)/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
Record name | Furildioxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14333 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
522-27-0 | |
Record name | Furildioxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanedione, 1,2-di-2-furanyl-, 1,2-dioxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-2-furylethanedione dioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FURILDIOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q5H47445 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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